molecular formula C9H11NO5S B13632966 Methyl 2-methoxy-4-sulfamoylbenzoate

Methyl 2-methoxy-4-sulfamoylbenzoate

Cat. No.: B13632966
M. Wt: 245.25 g/mol
InChI Key: SJTSEZSANLRRPU-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-sulfamoylbenzoate is an organic compound with the molecular formula C9H11NO5S. It is a derivative of benzoic acid and is characterized by the presence of methoxy and sulfamoyl groups attached to the benzene ring. This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-sulfamoylbenzoate typically involves the following steps:

    Starting Material: The process begins with 2-methoxy-5-chlorobenzoic acid methyl ester.

    Reaction with Sodium Amino Sulfinate: The starting material reacts with sodium amino sulfinate in the presence of a catalyst such as cuprous bromide.

    Purification: After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove the catalyst and by-products.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to minimize waste and environmental impact, making it suitable for commercial manufacturing .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxy and sulfamoyl groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as m-chloroperbenzoic acid can be used to oxidize the compound.

    Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Methyl 2-methoxy-4-sulfamoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-sulfamoylbenzoate involves its interaction with specific molecular targets. In the case of its use as a drug intermediate, the compound undergoes further chemical transformations to produce active pharmaceutical ingredients. These ingredients then interact with biological targets, such as receptors or enzymes, to exert their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-4-sulfamoylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of certain drugs that require precise structural features .

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 2-methoxy-4-sulfamoylbenzoate

InChI

InChI=1S/C9H11NO5S/c1-14-8-5-6(16(10,12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13)

InChI Key

SJTSEZSANLRRPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

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